Mat2A-IN-4
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Overview
Description
Mat2A-IN-4 is a compound that acts as an inhibitor of methionine adenosyltransferase 2A (MAT2A). MAT2A is an enzyme that catalyzes the formation of S-adenosylmethionine from methionine and adenosine triphosphate. S-adenosylmethionine is a crucial methyl donor in various biological methylation reactions. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, where it targets the methionine cycle to disrupt cancer cell metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mat2A-IN-4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as acyl chlorides, amines, and aldehydes under controlled conditions.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the compound’s inhibitory activity. This may involve reactions such as halogenation, alkylation, and esterification.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The purity and structure of this compound are confirmed using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Mat2A-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. This is often achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often studied for their biological activity and potential therapeutic applications.
Scientific Research Applications
Mat2A-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the methionine cycle and its role in cellular metabolism.
Biology: Employed in research to investigate the effects of MAT2A inhibition on cell growth, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in cancers with dysregulated methionine metabolism.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the methionine cycle.
Mechanism of Action
Mat2A-IN-4 exerts its effects by inhibiting the activity of methionine adenosyltransferase 2A. This inhibition disrupts the production of S-adenosylmethionine, leading to a decrease in methylation reactions within the cell. The reduction in methylation affects various cellular processes, including gene expression, protein function, and metabolic pathways. The primary molecular target of this compound is the active site of methionine adenosyltransferase 2A, where it binds and prevents the enzyme from catalyzing the formation of S-adenosylmethionine.
Comparison with Similar Compounds
Mat2A-IN-4 is unique compared to other MAT2A inhibitors due to its specific structural features and high selectivity for methionine adenosyltransferase 2A. Similar compounds include:
PF-9366: Another MAT2A inhibitor with a different chemical structure but similar inhibitory activity.
SAM-7: A compound that targets the same enzyme but with varying degrees of selectivity and potency.
MAT2A-SAM-39: A structurally distinct inhibitor with high brain penetration and in vivo efficacy.
These compounds are compared based on their selectivity, potency, and therapeutic potential, with this compound often showing superior selectivity and efficacy in preclinical studies.
Biological Activity
Mat2A-IN-4 is a compound that inhibits methionine adenosyltransferase 2A (MAT2A), an enzyme critical in the metabolism of methionine and the synthesis of S-adenosylmethionine (SAM), a key methyl donor in various biological processes. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on cancer cells, and potential therapeutic applications.
Overview of MAT2A and Its Role
MAT2A catalyzes the conversion of methionine and ATP to SAM. SAM is essential for methylation reactions affecting DNA, RNA, and proteins, which are crucial for gene expression regulation and cellular function. Dysregulation of MAT2A has been implicated in various cancers, making it a target for therapeutic intervention.
This compound functions by inhibiting MAT2A activity, leading to decreased SAM levels within cells. This reduction in SAM can disrupt several metabolic pathways, particularly in cancer cells that rely heavily on methionine metabolism for growth and proliferation. The inhibition of MAT2A has been shown to:
- Reduce Cell Proliferation : Inhibition of MAT2A leads to decreased proliferation rates in MTAP-null cancer cells, as these cells are particularly sensitive to SAM depletion .
- Induce Apoptosis : Lower SAM levels can trigger apoptotic pathways in cancer cells, enhancing cell death .
- Impact mTOR Signaling : MAT2A inhibition affects the mTOR pathway, which is crucial for protein synthesis and cell growth .
Case Studies
-
Glioma Cells : A study demonstrated that MAT2A promotes tumorigenesis in glioma cells under methionine-restricted conditions. The inhibition of MAT2A reduced glioma cell proliferation significantly .
Parameter Result Proliferation Rate Decreased mRNA Export Increased Ubiquitination of MTR4 Enhanced -
Liver Cancer : Research indicated that MAT2A expression correlates with poor prognosis in liver cancer patients. Inhibition of MAT2A led to reduced tumor growth in xenograft models .
Patient Group Survival Rate (%) High MAT2A Expression 40 Low MAT2A Expression 70 - Multiple Myeloma : In multiple myeloma (MM) models, targeting MAT2A with inhibitors like this compound resulted in decreased viability and proliferation of MM cells. This was associated with a significant reduction in intracellular SAM levels .
Pharmacokinetics and Efficacy
The pharmacokinetic profile of this compound has been characterized, showing favorable absorption and distribution properties. Key parameters include:
Parameter | Value |
---|---|
Half-Life (T1/2) | 3.3 hours |
Maximum Concentration (Cmax) | 16,235 ng/mL |
Area Under Curve (AUC) | 34,009 ng·h/mL |
These findings suggest that this compound is a promising candidate for further development as a therapeutic agent targeting cancers with altered methionine metabolism.
Properties
Molecular Formula |
C18H16ClN3O |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-7-cyclopropyl-4-(methylamino)quinazolin-2-one |
InChI |
InChI=1S/C18H16ClN3O/c1-20-17-13-9-8-12(11-6-7-11)10-16(13)22(18(23)21-17)15-5-3-2-4-14(15)19/h2-5,8-11H,6-7H2,1H3,(H,20,21,23) |
InChI Key |
KQRIBGOBTCCQSR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=O)N(C2=C1C=CC(=C2)C3CC3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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